Neomycin C
Overview
Description
Synthesis Analysis
The total synthesis of Neomycin C involves a complex process, including the condensation of 6,3′,4′,5″-tetra-O-acetyl-1,3,2′,6′-tetra-N-(benzyloxycarbonyl)ribostamycin with 3,4-di-O-acetyl-2-deoxy-2-(p-methoxybenzylideneamino)-6-O-tosyl-α-D-glucopyranosyl bromide by a modified Koenigs-Knorr reaction (Umezawa, Harayama, & Nishimura, 1980). This process highlights the intricate steps required to assemble the neomycin C molecule from simpler building blocks.
Molecular Structure Analysis
Neomycin C's molecular structure is characterized by its pseudo-tetrasaccharide core, consisting of multiple sugar moieties linked through glycosidic bonds. The precise arrangement of these sugar units and their specific functional groups play a critical role in the compound's chemical behavior and interaction with biological molecules. Although specific details on the molecular structure analysis are not directly provided, the complexity of its synthesis reflects the intricate molecular architecture of Neomycin C.
Chemical Reactions and Properties
Neomycin C participates in various chemical reactions typical of aminoglycosides, such as binding to the bacterial 30S ribosomal subunit. This interaction interferes with protein synthesis by causing misreading of the mRNA template. The chemical properties of Neomycin C, including its reactivity and functional group interactions, are fundamental to its antibacterial efficacy. The synthesis processes and structural analyses hint at these reactive properties without delving into specific chemical reactions.
Physical Properties Analysis
The physical properties of Neomycin C, such as solubility, melting point, and stability, are crucial for its handling and formulation in various applications. While specific physical property data is not provided in the referenced studies, the synthesis and structural complexity suggest that Neomycin C's physical properties are carefully considered during its production and use.
Chemical Properties Analysis
Neomycin C's chemical properties, including its reactivity with biological targets and stability under different conditions, are derived from its molecular structure. The presence of multiple amino groups and its saccharide structure contribute to its strong interaction with ribosomal RNA, leading to its antibacterial action. The detailed synthesis process and molecular structure analysis indirectly inform about these chemical properties, emphasizing the compound's role as a potent antibiotic.
Scientific Research Applications
Neurophysiology : Neomycin C is used in neurophysiological studies for maintaining a watertight titanium recording chamber in monkeys, preventing the thickening of the dura within the chamber (Adams et al., 2011).
Ototoxicity and Hearing Loss : Research has shown that Neomycin-induced activation of microglia-like cells plays a crucial role in the death of sensory hair cells, suggesting its significance in hearing loss prevention (Sun et al., 2015).
Antibacterial and Antiviral Properties : Neomycin is noted for its unique nucleotide recognition ability, making it a potential anti-HIV and antiplasmid agent (Yokoyama et al., 2008).
Smooth Muscle Contractions : It inhibits hormone-stimulated contractions in myometrial tissue, affecting the phosphatidylinositol signaling pathway (Phillippe, 1994).
Dermatological Applications : Produced by Streptomyces fradiae, Neomycin C is used in dermatology (Macdonald & Beck, 1983).
Agricultural Use : Its broad application in treating bacterial infections extends to clinical and agricultural settings (Shi et al., 2011).
Plant Pathogen Inhibition : Neomycin exhibits significant antimicrobial activity against plant pathogenic bacteria, inhibiting protein synthesis and cell division (Cui et al., 2009).
Side Effects and Toxicity : Despite its therapeutic applications, Neomycin has been associated with kidney, nerve, and potentially liver damage (Last & Sherlock, 1960).
Safety And Hazards
Future Directions
Neomycin C has attracted a lot of attention because its derivatives have shown anti-carcinogenic and antiviral properties, in addition to some gene therapy applications . The production of Neomycin C could be improved by amplifying the engineered neomycin biosynthetic gene cluster (neo cluster) and the supplementation of precursors .
properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBHMTALBVVCIT-VZXHOKRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N6O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63121-20-0 (mono-hydrochloride) | |
Record name | Neomycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80892006 | |
Record name | Neomycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neomycin C | |
CAS RN |
66-86-4 | |
Record name | Neomycin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neomycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neomycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEOMYCIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B1U1NS16Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.